Obelmycin G
Description
Obelmycin is a γ-isoRMN glycoside-type anthracycline antibiotic isolated from Streptomyces purpurascens, a soil-derived actinobacterium . It belongs to the rhodomycin family, characterized by a tetracyclic quinone backbone modified with sugar moieties. Obelmycin’s structure includes a glycosidic linkage at the C-10 position of its aglycone core, distinguishing it from other rhodomycin analogs . Obelmycin has demonstrated moderate antibacterial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and weak cytotoxic effects on HeLa cells, with an IC50 of ~8 μg/ml .
Properties
CAS No. |
107807-19-2 |
|---|---|
Molecular Formula |
C28H33NO10 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO10/c1-5-28(37)9-8-12-17(27(28)39-16-10-13(29(3)4)22(32)11(2)38-16)24(34)21-20(23(12)33)25(35)18-14(30)6-7-15(31)19(18)26(21)36/h6-7,11,13,16,22,27,30-34,37H,5,8-10H2,1-4H3 |
InChI Key |
AUMGNUSJWBCZIZ-UHFFFAOYSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Synonyms |
obelmycin G |
Origin of Product |
United States |
Chemical Reactions Analysis
Functional Group Reactivity
Assuming structural similarity to Obelmycin D, hypothetical reactions for Obelmycin G could include:
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Hydrolysis : Cleavage of ester or lactone rings under acidic/basic conditions, altering bioactivity .
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Oxidation : Modification of hydroxyl groups to ketones or carboxylic acids using oxidants like KMnO₄ .
-
Glycosylation : Attachment of sugar moieties to hydroxyl groups, enhancing solubility or target specificity .
Mechanistic Insights from Related Compounds
Enzymatic studies on polyketides reveal:
-
Post-PKS Tailoring : Reactions such as methylation, halogenation, or epoxidation are often catalyzed by cytochrome P450 enzymes .
-
Kinetic Behavior : Substrate inhibition observed in polyketide synthesis (e.g., for malonyl-CoA in Obelmycin D) .
Analytical Challenges
-
Chromatography : HPLC-MS/MS is critical for resolving polyketide mixtures, with retention times often >15 min under reverse-phase conditions.
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Stability : Polyketides like Obelmycin D degrade at >40°C, necessitating cold-chain storage.
Recommendations for Future Research
Comparison with Similar Compounds
Comparison with Similar Compounds
Obelmycin shares structural and functional similarities with other rhodomycin derivatives, but key differences in glycosylation patterns and bioactivity highlight its unique profile. Below is a comparative analysis with two closely related analogs: Rhodomycin B and α2-Rhodomycin II .
Table 1: Structural and Bioactive Comparison of Obelmycin and Analogs
Structural Differences and Impact on Activity
- Glycosylation Position : The C-10 glycosylation in Obelmycin contrasts with the C-7 modifications in Rhodomycin B and α2-Rhodomycin II. Studies suggest that C-7 glycosylation enhances bacterial membrane penetration and target binding, explaining Rhodomycin B’s superior MIC (2 μg/ml vs. >20 μg/ml for Obelmycin) .
Bioactivity and Therapeutic Potential
- Antibacterial Activity : Rhodomycin B outperforms Obelmycin, with a MIC of 2 μg/ml against B. subtilis compared to Obelmycin’s MIC >20 μg/ml . This aligns with historical data showing that C-7 glycosylated anthracyclines exhibit stronger Gram-positive activity .
- Cytotoxicity : Both Obelmycin and Rhodomycin B show moderate cytotoxicity (IC50 ~8 μg/ml), but Obelmycin’s lack of toxicity to L929 fibroblasts suggests a narrower therapeutic window .
Pharmacological Limitations
- Low Solubility: Obelmycin’s γ-isoRMN glycoside contributes to lower aqueous solubility compared to Rhodomycin B, complicating formulation for intravenous delivery .
- Resistance Development : Like other anthracyclines, Obelmycin is susceptible to efflux pump-mediated resistance in Staphylococcus aureus, a limitation shared with Rhodomycin B .
Key Research Findings
Glycosylation Determines Efficacy : The C-7 position is critical for optimal bioactivity; analogs glycosylated at C-10 (e.g., Obelmycin) show reduced potency .
Structural-Activity Relationship (SAR) : Modifications to the sugar moiety’s hydroxyl groups (e.g., 2'-deoxygenation in Obelmycin) correlate with decreased DNA intercalation and topoisomerase inhibition .
Ecological Niche Adaptation : S. purpurascens produces diverse rhodomycins under varying carbon/nitrogen conditions, suggesting Obelmycin’s biosynthesis is influenced by environmental factors .
Q & A
Q. How can researchers validate the absence of off-target effects in this compound’s mechanism of action?
- Methodological Answer : Use chemoproteomic approaches (e.g., affinity-based pulldown with this compound probes) to identify binding partners. Pair with thermal shift assays (TSA) to confirm target engagement. Test against panels of human enzymes (e.g., kinases, proteases) to rule out non-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
